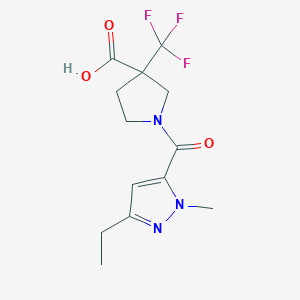![molecular formula C17H19N3O4S B7356223 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356223.png)
6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting specific enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one in lab experiments is its potential as a lead compound for drug discovery. However, a limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, more studies are needed to evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis method of 6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves the reaction of 2-propan-2-ylsulfonylbenzoic acid with 3-amino-2,4,6-trimethylpyridine and ethyl acetoacetate in the presence of a base. The product is then isolated and purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
6-(2-Propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer and antiviral activities. In drug discovery, it has been used as a scaffold for the development of novel therapeutic agents. In material science, it has been investigated for its potential use as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
6-(2-propan-2-ylsulfonylbenzoyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-11(2)25(23,24)15-6-4-3-5-12(15)17(22)20-8-7-14-13(9-20)16(21)19-10-18-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFMRVDDHUBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![[2-(2,6-Dimethylphenyl)pyrrolidin-1-yl]-[3-(methylsulfanylmethyl)pyridin-2-yl]methanone](/img/structure/B7356155.png)

![Acetic acid;2-(4-fluorophenyl)-2-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]acetic acid](/img/structure/B7356168.png)
![3-[[2-(3-Ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-hydroxy-1-oxoisoquinolin-4-yl]methylideneamino]benzoic acid](/img/structure/B7356176.png)
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(5-fluoro-1-benzofuran-7-yl)methanone](/img/structure/B7356186.png)
![3,3-dimethyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B7356188.png)
![(3,3-dimethyl-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl)-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7356191.png)
![6-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356203.png)
![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)
![6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356215.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]acetamide](/img/structure/B7356231.png)

![1-Methyl-1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B7356242.png)